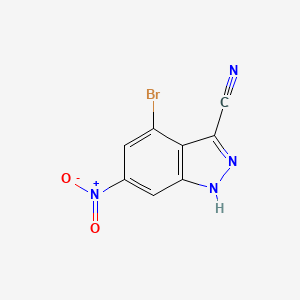

4-Bromo-6-nitro-1H-indazole-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

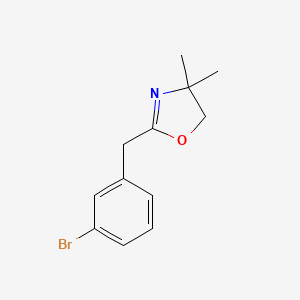

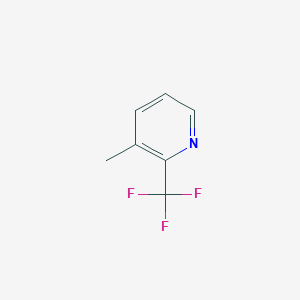

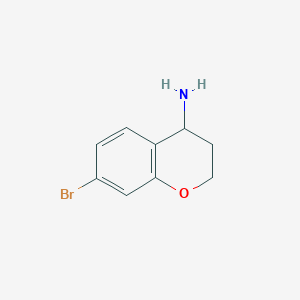

4-Bromo-6-nitro-1H-indazole-3-carbonitrile is a derivative of indazole . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biological and pharmaceutical agents . They have a heterocyclic structure made up of benzene and pyrazole rings . Indazole derivatives have a wide range of biological activities .

Synthesis Analysis

The synthesis of 4-Bromo-1H-indazole derivatives involves the use of methanol and hydrochloric acid . The resulting solution is stirred at room temperature until the reaction is completed .

Molecular Structure Analysis

The molecular structure of 4-Bromo-6-nitro-1H-indazole-3-carbonitrile consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . It contains two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable than the 2H-indazole, making it the predominant tautomer .

Aplicaciones Científicas De Investigación

Anticancer Research

4-Bromo-6-nitro-1H-indazole-3-carbonitrile: has shown potential in anticancer research, particularly in the design and synthesis of derivatives with antitumor activity . These derivatives have been evaluated for their inhibitory activities against various human cancer cell lines, including lung, chronic myeloid leukemia, prostate, and hepatoma cells. Some compounds exhibit promising inhibitory effects and selectivity, affecting apoptosis and cell cycle regulation through pathways like Bcl2 family members and the p53/MDM2 pathway.

Synthesis of Indazole Derivatives

The compound serves as a precursor in the synthesis of indazole derivatives, which are important in medicinal chemistry . Transition metal-catalyzed reactions and reductive cyclization reactions are among the strategies employed to create a wide variety of indazoles, which are then used in further pharmacological studies.

Development of Selective Inhibitors

Indazole derivatives, including those synthesized from 4-Bromo-6-nitro-1H-indazole-3-carbonitrile , can be used as selective inhibitors of enzymes and pathways, such as phosphoinositide 3-kinase δ, which is relevant for the treatment of respiratory diseases .

Neurodegenerative Disorders

Research has indicated that indazole molecules, including brominated variants, may act as strong inhibitors in the context of neurodegenerative disorders . This opens up avenues for the development of new treatments for conditions like Alzheimer’s and Parkinson’s disease.

Anti-inflammatory Applications

The anti-inflammatory properties of indazole derivatives make them candidates for the treatment of various inflammatory diseases . By inhibiting specific pathways, these compounds can potentially reduce inflammation and alleviate symptoms of related disorders.

Osteoporosis Treatment

Indazole derivatives have been studied for their role in treating osteoporosis, with some molecules showing strong inhibitory effects that could lead to new therapeutic options .

Antibacterial Agents

The structural motif of indazole is present in several antibacterial agents . Derivatives synthesized from 4-Bromo-6-nitro-1H-indazole-3-carbonitrile could contribute to the development of new antibiotics to combat resistant bacterial strains.

Antidepressant and Antihypertensive Drugs

Indazole compounds are also explored for their potential use in the development of antidepressant and antihypertensive drugs . The versatility of the indazole ring allows for the creation of compounds that can interact with various biological targets involved in mood regulation and blood pressure control.

Safety and Hazards

4-Bromo-1H-indazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Direcciones Futuras

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research will likely focus on the synthesis of indazole derivatives with better biological activities .

Mecanismo De Acción

Target of Action

Similar compounds, such as imidazole derivatives, have been reported to interact with a broad range of biological targets, including various enzymes and receptors .

Mode of Action

It is known that the compound’s interaction with its targets can lead to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to influence a variety of biochemical pathways, leading to a range of downstream effects .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propiedades

IUPAC Name |

4-bromo-6-nitro-1H-indazole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN4O2/c9-5-1-4(13(14)15)2-6-8(5)7(3-10)12-11-6/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPLCIKGEAWQIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2C#N)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646149 |

Source

|

| Record name | 4-Bromo-6-nitro-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885518-59-2 |

Source

|

| Record name | 4-Bromo-6-nitro-1H-indazole-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-nitro-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291737.png)

![2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol](/img/structure/B1291759.png)

![tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate](/img/structure/B1291762.png)